Cas no 2228183-14-8 ({1-(4-ethynylphenyl)methylcyclopropyl}methanamine)

{1-(4-ethynylphenyl)methylcyclopropyl}methanamine 化学的及び物理的性質
名前と識別子
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- {1-(4-ethynylphenyl)methylcyclopropyl}methanamine
- 2228183-14-8
- {1-[(4-ethynylphenyl)methyl]cyclopropyl}methanamine
- EN300-1757026
-
- インチ: 1S/C13H15N/c1-2-11-3-5-12(6-4-11)9-13(10-14)7-8-13/h1,3-6H,7-10,14H2
- InChIKey: UCSPGMRKRMMAQF-UHFFFAOYSA-N
- ほほえんだ: NCC1(CC2C=CC(C#C)=CC=2)CC1
計算された属性
- せいみつぶんしりょう: 185.120449483g/mol
- どういたいしつりょう: 185.120449483g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 26Ų
{1-(4-ethynylphenyl)methylcyclopropyl}methanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1757026-5.0g |
{1-[(4-ethynylphenyl)methyl]cyclopropyl}methanamine |
2228183-14-8 | 5g |
$3645.0 | 2023-06-03 | ||
Enamine | EN300-1757026-0.05g |
{1-[(4-ethynylphenyl)methyl]cyclopropyl}methanamine |
2228183-14-8 | 0.05g |
$1056.0 | 2023-09-20 | ||
Enamine | EN300-1757026-1.0g |
{1-[(4-ethynylphenyl)methyl]cyclopropyl}methanamine |
2228183-14-8 | 1g |
$1256.0 | 2023-06-03 | ||
Enamine | EN300-1757026-2.5g |
{1-[(4-ethynylphenyl)methyl]cyclopropyl}methanamine |
2228183-14-8 | 2.5g |
$2464.0 | 2023-09-20 | ||
Enamine | EN300-1757026-10.0g |
{1-[(4-ethynylphenyl)methyl]cyclopropyl}methanamine |
2228183-14-8 | 10g |
$5405.0 | 2023-06-03 | ||
Enamine | EN300-1757026-0.1g |
{1-[(4-ethynylphenyl)methyl]cyclopropyl}methanamine |
2228183-14-8 | 0.1g |
$1106.0 | 2023-09-20 | ||
Enamine | EN300-1757026-0.5g |
{1-[(4-ethynylphenyl)methyl]cyclopropyl}methanamine |
2228183-14-8 | 0.5g |
$1207.0 | 2023-09-20 | ||
Enamine | EN300-1757026-1g |
{1-[(4-ethynylphenyl)methyl]cyclopropyl}methanamine |
2228183-14-8 | 1g |
$1256.0 | 2023-09-20 | ||
Enamine | EN300-1757026-10g |
{1-[(4-ethynylphenyl)methyl]cyclopropyl}methanamine |
2228183-14-8 | 10g |
$5405.0 | 2023-09-20 | ||
Enamine | EN300-1757026-5g |
{1-[(4-ethynylphenyl)methyl]cyclopropyl}methanamine |
2228183-14-8 | 5g |
$3645.0 | 2023-09-20 |
{1-(4-ethynylphenyl)methylcyclopropyl}methanamine 関連文献
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Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
{1-(4-ethynylphenyl)methylcyclopropyl}methanamineに関する追加情報
Chemical Profile of {1-(4-ethynylphenyl)methylcyclopropyl}methanamine (CAS No. 2228183-14-8)
{1-(4-ethynylphenyl)methylcyclopropyl}methanamine, identified by its CAS number 2228183-14-8, is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This molecule features a cyclopropyl group attached to a benzylamine moiety, with an ethynyl substituent at the para position of the phenyl ring. Such a structural configuration imparts distinct electronic and steric properties, making it a promising candidate for further exploration in drug discovery.
The cyclopropyl group is a key feature of this compound, contributing to its rigidity and influencing its interactions with biological targets. Cyclopropane rings are known for their high reactivity due to angle strain, which can be leveraged to design molecules with enhanced binding affinity or altered metabolic stability. In contrast, the benzylamine portion provides a basic nitrogen atom that can engage in hydrogen bonding or coordinate with metal ions, depending on the biological context. The presence of an ethynyl group further enhances the molecule's potential for further functionalization, allowing for the introduction of additional pharmacophores or modifications.
Recent advancements in computational chemistry have enabled more accurate predictions of the pharmacokinetic properties of such compounds. Studies indicate that the 1-(4-ethynylphenyl)methylcyclopropyl}methanamine may exhibit favorable solubility and metabolic stability, making it a candidate for oral administration. Additionally, molecular docking simulations have suggested potential interactions with enzymes and receptors involved in various therapeutic pathways, including pain modulation and neurodegenerative diseases.
In the realm of drug development, the synthesis of analogs derived from {1-(4-ethynylphenyl)methylcyclopropyl}methanamine has been explored to optimize its pharmacological profile. By modifying the cyclopropyl ring or introducing different substituents at the phenyl ring, researchers aim to enhance binding affinity, reduce off-target effects, and improve overall efficacy. For instance, studies have shown that electron-withdrawing groups at the para position of the phenyl ring can strengthen interactions with specific biological targets without compromising solubility.
The ethynyl functionality in {1-(4-ethynylphenyl)methylcyclopropyl}methanamine also opens up possibilities for further derivatization via cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions allow for the introduction of aryl or heteroaryl groups at various positions along the molecular scaffold, expanding the chemical space available for drug discovery. Such modifications can lead to novel compounds with improved pharmacological properties or enhanced selectivity for specific disease targets.
Preclinical studies have begun to explore the potential therapeutic applications of derivatives inspired by {1-(4-ethynylphenyl)methylcyclopropyl}methanamine. Initial findings suggest that certain analogs may exhibit anti-inflammatory or analgesic effects, making them relevant for conditions such as chronic pain or inflammatory disorders. The cyclopropyl group's unique reactivity has also been exploited in designing molecules with potential anticancer properties, where it can interfere with key signaling pathways or induce apoptosis in cancer cells.
The development of new synthetic methodologies has been instrumental in facilitating access to complex derivatives of {1-(4-ethynylphenyl)methylcyclopropyl}methanamine. Catalytic hydrogenation and transition-metal-catalyzed reactions have enabled efficient construction of the cyclopropyl scaffold, while protecting group strategies have allowed for selective functionalization at multiple sites. These advances have not only accelerated the synthesis of target compounds but also provided valuable insights into their structural determinants of activity.
As research progresses, interdisciplinary approaches combining experimental chemistry with bioinformatics will continue to drive innovation in this field. High-throughput screening (HTS) campaigns combined with machine learning algorithms can rapidly identify promising derivatives based on structural features predicted to enhance biological activity. Such integrative strategies hold promise for accelerating the discovery of next-generation therapeutics inspired by {1-(4-ethynylphenyl)methylcyclopropyl}methanamine.
The future prospects for this compound and its derivatives remain exciting, with ongoing research exploring new synthetic routes and therapeutic applications. By leveraging cutting-edge technologies and innovative chemical design principles, scientists are poised to unlock the full potential of molecules like {1-(4-ethynylphenyl)methylcyclopropyl}methanamine, leading to novel treatments that address unmet medical needs across multiple disease areas.
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